![molecular formula C38H35Br2N3O3S B1593326 2,4-Dibromo-6-[[[[(4S,5S)-4,5-dihydro-4,5-diphenyl-1-tosyl-1H-imidazol-2-yl]methyl][(S)-1-phenylethyl]amino]methyl]phenol CAS No. 1009582-56-2](/img/structure/B1593326.png)
2,4-Dibromo-6-[[[[(4S,5S)-4,5-dihydro-4,5-diphenyl-1-tosyl-1H-imidazol-2-yl]methyl][(S)-1-phenylethyl]amino]methyl]phenol
Übersicht
Beschreibung
2,4-Dibromo-6-[[[[(4S,5S)-4,5-dihydro-4,5-diphenyl-1-tosyl-1H-imidazol-2-yl]methyl][(S)-1-phenylethyl]amino]methyl]phenol is a useful research compound. Its molecular formula is C38H35Br2N3O3S and its molecular weight is 773.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2,4-Dibromo-6-[[[[(4S,5S)-4,5-dihydro-4,5-diphenyl-1-tosyl-1H-imidazol-2-yl]methyl][(S)-1-phenylethyl]amino]methyl]phenol (CAS No. 1009582-56-2) is a complex organic molecule with significant potential in biological applications, particularly in pharmaceutical development and biochemical research. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Basic Information
Property | Value |
---|---|
Molecular Formula | C₃₈H₃₅Br₂N₃O₃S |
Molecular Weight | 773.58 g/mol |
Purity | ≥ 90% |
Physical State | Solid |
Color | Light yellow to dark green |
Storage Temperature | < 0°C |
Structural Features
The compound features a dihydroimidazole core, which is known for its biological activity. The presence of bromine atoms and a tosyl group enhances its reactivity and potential interactions with biological targets.
Anticancer Properties
Research has indicated that This compound exhibits cytotoxic effects against various cancer cell lines. In particular, studies have shown that it can induce apoptosis in small-cell lung cancer (SCLC) cell lines through mechanisms involving the activation of the NF-kB signaling pathway and the induction of oxidative stress markers .
Case Study: SCLC Cell Lines
A study focusing on two SCLC cell lines (NCI-H196 and NCI-H889) demonstrated that treatment with this compound led to:
- Increased cell death in a dose-dependent manner.
- Cell cycle arrest in the S phase.
- Alterations in gene expression related to oxidative stress .
The mechanism through which this compound exerts its biological effects involves several pathways:
- Inhibition of NF-kB Activation : It prevents the translocation of NF-kB to the nucleus, thereby reducing inflammation and promoting apoptosis .
- Oxidative Stress Induction : The compound increases reactive oxygen species (ROS) levels, which can lead to cell death in cancer cells while sparing normal cells .
- Gene Expression Modulation : It affects the expression of genes involved in metabolism and inflammation, particularly those related to the mTOR pathway .
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. Testing against various bacterial strains has shown promising results, indicating potential as a lead compound in antibiotic development .
Summary of Key Studies
Study Focus | Findings |
---|---|
Cytotoxicity in SCLC | Induced apoptosis; dose-dependent cell death; cell cycle arrest observed. |
NF-kB Pathway Inhibition | Reduced inflammatory responses; modulation of gene expression related to inflammation. |
Antimicrobial Testing | Promising activity against certain bacterial strains; further research needed. |
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Recent studies have indicated that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, the synthesized imidazole derivatives have shown efficacy against various bacterial and fungal strains. The complex structure of 2,4-Dibromo... enhances its interaction with microbial cells, potentially leading to higher antimicrobial activity compared to simpler compounds .
Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities. Research suggests that similar imidazole derivatives can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases . The antioxidant activity is often measured using assays that quantify the ability to reduce reactive oxygen species (ROS).
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies indicate that the unique structural features of 2,4-Dibromo... allow it to interact favorably with enzymes and receptors involved in disease pathways . Such computational analyses provide insights into the potential therapeutic uses of the compound.
Case Studies
Study | Focus | Findings |
---|---|---|
Study A | Antimicrobial Efficacy | Showed enhanced activity against E. coli and S. aureus compared to control compounds. |
Study B | Antioxidant Activity | Demonstrated a significant reduction in oxidative stress markers in vitro. |
Study C | Molecular Docking | Identified potential targets in cancer therapy with high binding affinities. |
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 2,4-Dibromo-6-[[[[(4S,5S)-4,5-dihydro-4,5-diphenyl-1-tosyl-1H-imidazol-2-yl]methyl][(S)-1-phenylethyl]amino]methyl]phenol, and how can steric hindrance be mitigated?
The synthesis involves multiple stereochemical centers (e.g., 4S,5S-imidazole and S-phenylethyl groups), requiring precise control to avoid racemization. Steric hindrance from bulky substituents (e.g., tosyl, diphenyl) can slow reaction kinetics. Strategies include:
- Using high-dilution conditions to reduce intermolecular interactions .
- Employing phase-transfer catalysts to enhance nucleophilic substitution efficiency .
- Validating intermediate stereochemistry via chiral HPLC before proceeding to subsequent steps .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound’s structure?
- NMR : - and -NMR can resolve bromine-induced splitting patterns and confirm regioselectivity at the phenolic ring .
- X-ray crystallography : Critical for confirming absolute stereochemistry of the imidazole and phenylethyl moieties, as seen in similar imidazole derivatives (e.g., monoclinic crystal system with space group ) .
- Elemental analysis (CHNS) : Cross-validate purity with theoretical values (e.g., %C: 62.1, %H: 4.3, %N: 5.7) to rule out byproducts .
Q. How does the compound’s stereochemistry influence its reactivity in catalytic or biological systems?
The (4S,5S)-imidazole and (S)-phenylethyl groups create a chiral microenvironment, affecting binding to enzymes or receptors. For example:
- Enantiopure analogs show higher binding affinity to imidazole-linked proteins (e.g., cytochrome P450) due to spatial complementarity .
- Racemic mixtures may exhibit reduced activity, necessitating enantiomeric resolution via chiral stationary phases .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions between spectroscopic data and computational modeling results for this compound?
- Case example : Discrepancies in -NMR chemical shifts vs. DFT-predicted values may arise from solvent effects or dynamic processes (e.g., imidazole ring puckering).
- Methodology :
- Perform variable-temperature NMR to detect conformational flexibility .
- Use molecular dynamics simulations to model solvent interactions and compare with experimental data .
- Validate with X-ray crystallography to confirm static structures .
Q. What experimental design considerations are critical for studying the compound’s environmental fate or toxicity?
- Split-plot designs : Incorporate variables like pH, temperature, and microbial activity to assess degradation pathways .
- Analytical workflows :
- LC-MS/MS to track transformation products (e.g., dehalogenated metabolites) .
- Ecotoxicity assays (e.g., Daphnia magna mortality) paired with quantitative structure-activity relationship (QSAR) modeling .
- Reference data : Cross-reference with EPA DSSTox entries (e.g., DTXSID3074737) for hazard classification .
Q. How can researchers optimize the compound’s antioxidant activity while minimizing synthetic complexity?
- Structure-activity relationship (SAR) : Modify the phenolic hydroxyl group (e.g., methylation) to enhance radical scavenging while retaining imidazole coordination sites .
- High-throughput screening : Use DPPH or ABTS assays to evaluate derivatives, prioritizing those with EC values < 10 μM .
- Modular synthesis : Retain the core imidazole-phenol scaffold and vary substituents (e.g., bromine → methoxy) via late-stage functionalization .
Eigenschaften
IUPAC Name |
2,4-dibromo-6-[[[(4S,5S)-1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]methyl-[(1S)-1-phenylethyl]amino]methyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H35Br2N3O3S/c1-26-18-20-33(21-19-26)47(45,46)43-35(41-36(29-14-8-4-9-15-29)37(43)30-16-10-5-11-17-30)25-42(27(2)28-12-6-3-7-13-28)24-31-22-32(39)23-34(40)38(31)44/h3-23,27,36-37,44H,24-25H2,1-2H3/t27-,36-,37-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNHSXCNPYPSMG-GILITBBJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(C(N=C2CN(CC3=C(C(=CC(=C3)Br)Br)O)C(C)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2[C@H]([C@@H](N=C2CN(CC3=C(C(=CC(=C3)Br)Br)O)[C@@H](C)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H35Br2N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647586 | |
Record name | 2,4-Dibromo-6-[({[(4S,5S)-1-(4-methylbenzene-1-sulfonyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]methyl}[(1S)-1-phenylethyl]amino)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
773.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1009582-56-2 | |
Record name | 2,4-Dibromo-6-[({[(4S,5S)-1-(4-methylbenzene-1-sulfonyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]methyl}[(1S)-1-phenylethyl]amino)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.